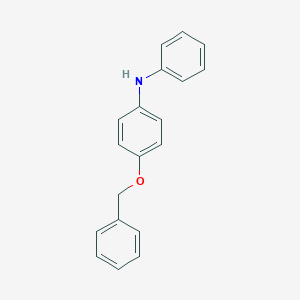

4-(benzyloxy)-N-phenylaniline

Description

Contextualization within Aniline (B41778) and Diphenylamine (B1679370) Derivative Research

4-(Benzyloxy)-N-phenylaniline is structurally a derivative of both aniline and diphenylamine. The diphenylamine core is a well-established motif in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Derivatives of diphenylamine are often investigated for their charge-transport properties, serving as hole-injecting or hole-transporting layers in these devices. ias.ac.in

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and polymers. The presence of the amino group on the aromatic ring allows for a wide range of chemical transformations, making aniline-based structures highly versatile in constructing more complex molecules. This compound combines the features of both parent structures, providing a platform for creating functional molecules with specific electronic and steric properties.

Significance as a Privileged Scaffold in Complex Molecule Synthesis

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a starting point for the development of new therapeutic agents. core.ac.ukresearchgate.net The this compound structure and its constituent parts, the benzyloxyphenyl and N-phenylaniline motifs, are present in numerous compounds with significant biological activity. This recurrence highlights its importance as a privileged structure in the design of complex, bioactive molecules.

Researchers have incorporated this scaffold into various therapeutic candidates:

Androgen Receptor Antagonists: A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were developed as novel antagonists for the human androgen receptor, which is a key target in prostate cancer therapy. nih.gov

Antiparasitic Agents: N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov

Antiviral Protease Inhibitors: Peptidic inhibitors containing a 4-benzyloxyphenylglycine residue have shown nanomolar efficacy against dengue and West Nile virus proteases. researchgate.net

Table 2: Examples of Bioactive Molecules Incorporating the Benzyloxyphenyl Motif

| Compound Class | Therapeutic Target | Application | Reference |

|---|---|---|---|

| N-(4-(benzyloxy)-phenyl)-sulfonamides | Androgen Receptor | Prostate Cancer | nih.gov |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Trypanosoma brucei | Human African Trypanosomiasis | nih.gov |

| Peptides with 4-benzyloxyphenylglycine | Dengue & West Nile Virus Protease | Antiviral Therapy | researchgate.net |

Overview of Research Trajectories and Future Directions

Current and future research involving this compound and related structures spans synthetic methodology, materials science, and medicinal chemistry.

Synthetic Methodologies: The most prominent method for synthesizing this compound and other diarylamines is the Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen (C-N) bonds between aryl halides and amines, a transformation that is fundamental to modern organic synthesis due to its wide functional group tolerance and relatively mild conditions. numberanalytics.comwiley.com Research continues to refine these catalytic systems for even greater efficiency and broader substrate scope. wiley.comorganic-chemistry.org One documented synthesis involves the reaction of 4-(benzyloxy)phenylboronic acid with nitrobenzene (B124822). mit.edu

Table 3: Example Synthesis of this compound

| Reaction | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Deoxygenative C–N Coupling | 4-(benzyloxy)phenylboronic acid, nitrobenzene, PEt₃ (triethylphosphine) | 69% | mit.edu |

Future Directions:

Materials Science: The diphenylamine core of this compound makes it and its derivatives attractive candidates for new electronic materials. ias.ac.in Future work may focus on synthesizing novel derivatives and studying their photophysical properties, such as absorption and luminescence, for applications in OLEDs and other organic electronic devices. mdpi.comnih.gov

Medicinal Chemistry: As a privileged scaffold, the this compound framework will likely continue to be a cornerstone in the design of new therapeutic agents. Its utility as an intermediate is demonstrated in the synthesis of complex heterocyclic systems like azetidin-2-ones, which have been investigated for anti-tubercular activity. mdpi.com The versatility of the structure allows for systematic modifications to optimize binding affinity and selectivity for various biological targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-3-7-16(8-4-1)15-21-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-14,20H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNPCSKARBTURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304473 | |

| Record name | 4-(benzyloxy)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60709-95-7 | |

| Record name | NSC165865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(benzyloxy)-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Benzyloxy N Phenylaniline and Its Direct Precursors

Strategic Approaches to the Benzyloxy-Substituted Aniline (B41778) Core

The precursor, 4-(benzyloxy)aniline (B124853), is typically synthesized through a linear sequence involving the protection of a phenolic hydroxyl group followed by the chemical transformation of another functional group into an amine.

The initial step in forming the benzyloxy-substituted core is the benzylation of a phenolic precursor. This is a variation of the Williamson ether synthesis, where a phenoxide ion reacts with a benzyl (B1604629) halide. The choice of starting material dictates the subsequent steps.

A common and effective precursor is 4-nitrophenol. google.comresearchgate.net The phenolic proton is acidic and can be readily removed by a base to form a phenoxide. This nucleophile then displaces a halide from a benzylating agent, such as benzyl bromide or benzyl chloride, to form 1-benzyloxy-4-nitrobenzene. researchgate.net The reaction is typically performed in the presence of a base like potassium carbonate or sodium hydroxide (B78521) in a polar solvent. google.comnih.gov

Table 1: Representative Conditions for Benzylation of 4-Nitrophenol

| Starting Material | Benzylating Agent | Base | Solvent(s) | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrophenol | Benzyl Chloride | Potassium Carbonate | Water, Ethanol (B145695) | 85-90°C | 91.58% | google.com |

Alternatively, 4-hydroxyaniline (p-aminophenol) can be used as the starting material. However, the presence of the reactive amino group requires careful selection of reaction conditions or the use of a protecting group to prevent N-benzylation.

When the synthesis begins with 4-nitrophenol, the subsequent step is the reduction of the nitro group in 1-benzyloxy-4-nitrobenzene to an amino group to yield 4-(benzyloxy)aniline. google.com This transformation is a critical step, and the choice of reducing agent is important to ensure the preservation of the benzyl ether linkage, which can be susceptible to cleavage under certain conditions.

Several methods are effective for this reduction:

Metal-Acid Systems: A widely used method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). chemguide.co.uk A specific patent describes the use of stannous chloride (tin protochloride, SnCl₂) in ethanol and hydrochloric acid to reduce 4-benzyloxy nitrobenzene (B124822). google.com This method is known for its mild conditions that preserve sensitive functional groups.

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or nickel (Ni). doubtnut.com While efficient, harsh catalytic hydrogenation conditions can sometimes lead to debenzylation (cleavage of the benzyl ether). Therefore, conditions must be carefully controlled.

Table 2: Comparison of Reducing Systems for Nitroarenes

| Reducing System | Substrate Example | Key Features | Reference(s) |

|---|---|---|---|

| SnCl₂ / HCl | 4-Benzyloxy-1-nitrobenzene | Mild conditions, preserves sensitive groups like benzyl ethers. | google.com |

| Fe / NH₄Cl | 4-Benzyloxy-2-fluoro-1-nitrobenzene | Effective for large-scale synthesis. |

The synthesis of the 4-(benzyloxy)aniline core is a classic example of a linear synthesis . This strategy involves a sequential modification of a single starting material through a series of reactions. The most common linear route is:

Step 1 (Benzylation): 4-Nitrophenol is converted to 1-benzyloxy-4-nitrobenzene. google.com

Step 2 (Reduction): The nitro group of 1-benzyloxy-4-nitrobenzene is reduced to an amine, yielding the final core structure, 4-(benzyloxy)aniline. google.com

This two-step process is efficient, with a reported total molar yield of over 68%. google.com While convergent syntheses, which involve preparing separate fragments of a molecule and then combining them, are powerful for complex molecules, the straightforward structure of 4-(benzyloxy)aniline makes a linear approach more practical and common.

Formation of the N-Phenylaniline Moiety

With the 4-(benzyloxy)aniline core in hand, the final step is the formation of a carbon-nitrogen (C-N) bond between the aniline's nitrogen atom and a phenyl group. This transformation is achieved through N-arylation reactions, with modern cross-coupling methodologies being the most prevalent.

N-arylation is a fundamental process in organic synthesis for creating diarylamines. beilstein-journals.org Traditionally, this was accomplished via copper-mediated Ullmann-type reactions, which often required harsh conditions, stoichiometric amounts of copper, and could result in inconsistent yields. nih.gov

Modern organic synthesis has largely shifted towards more efficient and milder catalytic methods. These include transition-metal-free approaches, such as reacting amines with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF), which can proceed under very mild conditions. nih.govorganic-chemistry.org However, the most powerful and widely used strategies for synthesizing N-phenylanilines involve palladium- or copper-catalyzed cross-coupling reactions.

Catalytic cross-coupling reactions provide a highly versatile and efficient means of forming C-N bonds. These methods typically involve the reaction of an amine with an aryl halide or its equivalent, catalyzed by a transition metal complex.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful methods for N-arylation. It involves the coupling of an amine (in this case, 4-(benzyloxy)aniline) with an aryl halide or triflate (e.g., bromobenzene (B47551) or iodobenzene). The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and has been extensively developed to accommodate a wide range of substrates.

Chan-Evans-Lam (CEL) Coupling: This is a copper-catalyzed N-arylation that utilizes arylboronic acids as the aryl source. beilstein-journals.org The CEL reaction often proceeds under milder conditions than traditional Ullmann couplings and can sometimes be performed in the presence of air. beilstein-journals.org

These cross-coupling reactions are central to modern synthetic chemistry due to their reliability, functional group tolerance, and the generally high yields achieved. uliege.beresearchgate.net

Table 3: Overview of Modern C-N Cross-Coupling Methodologies

| Reaction Name | Metal Catalyst | Aryl Source | Typical Base | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) | Aryl Halide/Triflate | Strong, non-nucleophilic (e.g., NaOt-Bu, Cs₂CO₃) | High yields, broad substrate scope, extensive ligand development. | uliege.be |

| Chan-Evans-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Arylboronic Acid | Amine base (e.g., pyridine) or inorganic base | Milder conditions, uses readily available boronic acids. | beilstein-journals.org |

Optimization of Reaction Parameters in 4-(Benzyloxy)-N-phenylaniline Synthesis

The yield, purity, and reaction rate in the synthesis of diarylamines are highly dependent on a range of parameters. Methodical optimization of these factors is essential for developing robust and scalable synthetic protocols. Key reactions for forming the C-N bond in diarylamines include the Buchwald-Hartwig amination and Ullmann condensation, both of which are sensitive to subtle changes in reaction conditions.

The choice of solvent is a critical parameter that can significantly influence reaction outcomes. Solvents not only dissolve reactants but also affect catalyst stability and activity. In the context of diarylamine synthesis, polar aprotic solvents such as dimethylformamide (DMF), toluene (B28343), and dioxane are commonly employed.

Green chemistry principles advocate for the reduction or elimination of hazardous solvents. sciencehistory.orgresearchgate.net This has led to research into solvent-free reaction conditions or the use of more environmentally benign solvents. rsc.orgnih.gov An important green chemistry tool is the use of ultrasound irradiation (sonochemistry), which can dramatically accelerate reaction rates, improve yields, and reduce the need for harsh conditions. sciforum.net The phenomenon of cavitation, induced by ultrasound, creates localized high-temperature and high-pressure zones, enhancing mass transfer and promoting the chemical reaction. sciforum.netbeilstein-journals.org

For instance, in the synthesis of a derivative starting from a benzyloxy-containing precursor, a model reaction was optimized by testing various solvents under both conventional reflux and ultrasound-assisted conditions. sciforum.netnih.gov The results demonstrated that not only was the choice of solvent crucial, but the application of ultrasound significantly reduced reaction times from hours to minutes. sciforum.netnih.govnih.gov

Below is a data table illustrating the optimization of solvent and reaction conditions for a related synthesis, highlighting the advantages of ultrasound.

| Solvent | Method | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methanol | Reflux | None | 12 | Trace | sciforum.net |

| Ethanol | Reflux | Triethylamine | 10 | 55 | sciforum.net |

| Dichloromethane (DCM) | Reflux | Triethylamine | 10 | 60 | sciforum.net |

| Dimethylformamide (DMF) | Stirring | Triethylamine | 24 | 65 | sciforum.net |

| Dimethylformamide (DMF) | Reflux | Triethylamine | 8 | 72 | sciforum.net |

| Dimethylformamide (DMF) | Ultrasound | Triethylamine | 2 | 88 | sciforum.net |

The catalyst is the heart of many C-N cross-coupling reactions used to synthesize diarylamines. Transition metal catalysts, particularly those based on palladium and copper, are predominant. The efficiency of these catalysts is highly dependent on the choice of ligands, base, and catalyst loading. acs.orgnih.gov The development of new catalytic systems aims to improve reaction scope, lower catalyst loading, and conduct reactions under milder conditions. acs.org

In a study optimizing the synthesis of N-benzylaniline, a structurally related compound, various parameters including the catalyst amount and the type of base were systematically evaluated. researchgate.net It was found that after establishing the optimal solvent-free conditions, the amount of catalyst could be minimized without sacrificing yield, a key principle of green chemistry. researchgate.net The choice of base was also shown to be critical, with potassium tert-butoxide (KOtBu) providing significantly better yields than other inorganic bases like KOH or K2CO3. researchgate.net

The following interactive data table summarizes the optimization of catalyst loading and base selection for a representative N-arylation reaction.

| Catalyst Loading (mg) | Base | Yield (%) | Reference |

|---|---|---|---|

| 30 | KOtBu | 93 | researchgate.net |

| 25 | KOtBu | 93 | researchgate.net |

| 20 | KOtBu | 93 | researchgate.net |

| 15 | KOtBu | 85 | researchgate.net |

| 20 | KOH | 82 | researchgate.net |

| 20 | Cs2CO3 | 66 | researchgate.net |

| 20 | K2CO3 | 48 | researchgate.net |

| 20 | None | 41 | researchgate.net |

Systematic optimization of temperature and reaction time is necessary to find the ideal balance. For the synthesis of N-benzylaniline, the reaction was tested at various temperatures, showing that the best yield was obtained at 80 °C with a reaction time of 8 hours. researchgate.net Increasing the temperature further did not improve the yield and could potentially lead to degradation. Similarly, in the synthesis of 4-benzyloxy propiophenone, reaction rates were shown to be highly temperature-dependent. researchgate.net

The data below illustrates the effect of temperature and time on product yield in a relevant C-N bond formation reaction.

| Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 110 | 24 | 93 | researchgate.net |

| 100 | 24 | 85 | researchgate.net |

| 90 | 24 | 78 | researchgate.net |

| 80 | 24 | 71 | researchgate.net |

| 80 | 12 | 82 | researchgate.net |

| 80 | 8 | 93 | researchgate.net |

| 80 | 6 | 88 | researchgate.net |

Stereoselective and Enantioselective Synthetic Pathways

While this compound itself is an achiral molecule, the diarylamine scaffold is a key component of many chiral molecules that are important in pharmaceuticals and materials science. Therefore, stereoselective and enantioselective methods are highly relevant for the synthesis of its derivatives or chiral intermediates.

Axial chirality can arise in sterically hindered diarylamines due to restricted rotation around the C-N bond, leading to stable atropisomers. The catalytic atroposelective construction of diarylamines is a cutting-edge area of research. researchgate.net For example, chiral catalysts have been developed for the atroposelective arylation of aminoquinones, providing a pathway to axially chiral diarylamine derivatives with high enantioselectivity. researchgate.net

Furthermore, the synthesis of chiral diarylmethylamines, which can be considered derivatives of the diarylamine core, has been achieved with excellent enantioselectivity (up to 97% ee) through aza-Friedel-Crafts reactions catalyzed by chiral disulfonimides. nih.gov Such methodologies provide direct access to a range of enantioenriched products that would be difficult to obtain through classical resolution. nih.gov These advanced catalytic methods, while not directly applied to the synthesis of the achiral parent compound, are crucial for accessing its high-value, optically active derivatives and demonstrate the sophisticated strategies available for controlling stereochemistry in related systems. researchgate.net

Mechanistic Investigations of Reactions Involving 4 Benzyloxy N Phenylaniline

Elucidation of Reaction Mechanisms in C-N Coupling

The formation of the central C-N bond in diarylamines such as 4-(benzyloxy)-N-phenylaniline is a cornerstone of modern organic synthesis, often accomplished through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a prominent method for this transformation. The synthesis of related aniline (B41778) derivatives often involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

More recent investigations have focused on nickel-catalyzed C-N coupling reactions, which offer a more earth-abundant and cost-effective alternative to palladium. Mechanistic studies, combining kinetic analysis, spectroscopy, and stoichiometric experiments, have been instrumental in revealing the complex catalytic cycles involved. For many metallaphotoredox C-N cross-coupling reactions, a Ni(I)/Ni(III) catalytic cycle has been identified, supplanting earlier proposals of a Ni(0)/Ni(II) pathway. princeton.edu In these mechanisms, photocatalysis can play a dual role: initiating the catalytic cycle by reducing a Ni(II) precatalyst and sustaining the cycle through subsequent redox events. princeton.edu

Furthermore, thermally driven, nickel-catalyzed C-N coupling methods have been developed that operate under base-free conditions. nih.gov Detailed mechanistic studies and Density Functional Theory (DFT) calculations for the coupling of haloarenes with B2N4 reagents suggest that a Ni(I)/Ni(III) redox cycle is the preferred pathway. nih.gov In this process, the B2N4 reagent serves as both a single electron transfer donor to generate the active Ni(I) species and as the source of the dialkylamino group. nih.gov

| Catalyst Type | Common Metals | Typical Ligands | Proposed Mechanistic Cycle | Key Features |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (Pd) | Phosphine-based (e.g., Xantphos, BINAP) | Pd(0)/Pd(II) | Widely used, high functional group tolerance. |

| Metallaphotoredox Coupling | Nickel (Ni) / Iridium (Ir) | Bipyridine, Phenanthroline | Ni(I)/Ni(III) | Uses visible light to drive the reaction. princeton.edu |

| Thermal Nickel-Catalyzed Coupling | Nickel (Ni) | Often ligand-free or simple ligands | Ni(I)/Ni(III) | Can be performed under base-free conditions. nih.gov |

Pathways of Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

The two aromatic rings of this compound possess distinct electronic properties, influencing their reactivity towards substitution reactions. The reactivity is governed by the directing effects of the secondary amine (-NH-) and the benzyloxy ether (-OCH₂Ph) substituents.

Electrophilic Aromatic Substitution (EAS) In EAS, an electrophile attacks the electron-rich π-system of the benzene (B151609) ring. libretexts.org Both the amine and ether groups are activating substituents, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to the ortho and para positions. libretexts.org

The N-phenylaniline ring: The nitrogen atom's lone pair strongly activates the ring it is directly attached to (the benzyloxy-substituted ring) via resonance. This makes the ortho positions relative to the amine the most nucleophilic and therefore the primary sites for electrophilic attack. The para position is already substituted.

The benzyloxy group: The oxygen atom of the benzyloxy group also activates the ring through resonance, directing substitution to its own ortho and para positions. However, the activating effect of the secondary amine is generally stronger than that of an ether. Therefore, substitution is most likely to occur on the ring bearing the nitrogen atom.

The second phenyl ring: The phenyl group attached to the nitrogen is less activated and would react slower than the benzyloxy-substituted ring.

Nucleophilic Aromatic Substitution (NAS) NAS involves the attack of a nucleophile on an aromatic ring, which requires the ring to be electron-deficient and possess a good leaving group. masterorganicchemistry.com This is achieved by the presence of strong electron-withdrawing groups (such as -NO₂) ortho or para to the leaving group. masterorganicchemistry.comdalalinstitute.com The this compound molecule itself, with its electron-donating substituents, is not a suitable substrate for NAS. For such a reaction to occur, the molecule would first need to be functionalized with potent electron-withdrawing groups.

| Substituent Group | Effect on Ring | Directing Influence | Primary Substitution Site |

|---|---|---|---|

| -NH- (on benzyloxy-ring) | Strongly Activating | Ortho, Para | Positions 2 and 6 (ortho to -NH) |

| -OCH₂Ph (on benzyloxy-ring) | Activating | Ortho, Para | Positions 3 and 5 (ortho to -O) |

| -NH- (on unsubstituted phenyl ring) | Activating | Ortho, Para | Ortho/para positions of the second phenyl ring |

Reaction Kinetics and Thermodynamic Considerations

The outcome of chemical reactions is governed by a balance between kinetics and thermodynamics. stanford.edu Kinetic control favors the product that is formed fastest (lowest activation energy), while thermodynamic control favors the most stable product (lowest Gibbs free energy). wikipedia.org Reaction conditions such as temperature, solvent, and reaction time can determine which pathway dominates. wikipedia.org

In the context of reactions involving this compound, these principles are particularly relevant in electrophilic substitution. While the ortho positions to the amine group are electronically favored for substitution, steric hindrance from the adjacent bulky groups could raise the activation energy for this pathway. Under kinetic control (e.g., low temperatures), a mixture of products might be observed. Under thermodynamic control (e.g., higher temperatures and longer reaction times), the most stable isomer, potentially the less sterically hindered product, may be favored.

Experimental determination of reaction kinetics provides crucial data for understanding these factors. By measuring reaction rates at different temperatures, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated using the Arrhenius and Eyring equations. samipubco.com These parameters provide a quantitative description of the reaction's energy profile and the nature of the transition state. For instance, a positive activation entropy suggests a dissociative mechanism in a substitution reaction. samipubco.com While specific kinetic data for this compound were not found in the provided search results, these established principles of physical organic chemistry are fully applicable.

| Control Type | Favored Product | Reaction Conditions | Governing Factor |

|---|---|---|---|

| Kinetic Control | Product formed fastest | Low temperature, short reaction time | Lowest activation energy (Ea) |

| Thermodynamic Control | Most stable product | High temperature, long reaction time (allowing for equilibrium) | Lowest Gibbs free energy (ΔG) |

Role of Intermediates in Complex Derivatization Reactions (e.g., zwitterionic intermediates in cycloaddition)

Many complex organic reactions proceed through transient intermediates that are not part of the reactants or products. Identifying these intermediates is key to understanding the reaction mechanism. In derivatization reactions, especially cycloadditions, zwitterionic intermediates often play a pivotal role.

A pertinent example is the Staudinger ketene-imine cycloaddition ([2+2] cycloaddition), which is used to synthesize β-lactam rings. mdpi.com In a study on derivatives of the closely related 4-(benzyloxy)benzohydrazide, Schiff bases were reacted with chloroacetyl chloride. mdpi.com The proposed mechanism involves a nucleophilic attack by the imine nitrogen on the ketene (B1206846) carbon, generating a zwitterionic intermediate . This intermediate then undergoes ring closure to form the final four-membered β-lactam product. mdpi.com The use of ultrasound was found to accelerate this reaction, highlighting a green chemistry approach to the synthesis. mdpi.com

Cycloaddition reactions are a powerful tool for constructing cyclic molecules. organicreactions.orglibretexts.org While many, like the Diels-Alder reaction, are considered concerted (one-step) processes, others may proceed through stepwise pathways involving intermediates. The formation of unexpected products, such as a [3+4] adduct alongside a [3+2] adduct, can be evidence for a common zwitterionic intermediate that cyclizes via competing pathways. mdpi.com However, the existence of such intermediates is a subject of ongoing research, with computational studies often being employed to determine whether a reaction is truly stepwise or concerted. mdpi.commdpi.com

| Intermediate | Charge | Key Feature | Example Reaction Type |

|---|---|---|---|

| Carbocation | Positive | Electron-deficient carbon | Electrophilic Addition, SN1 |

| Carbanion | Negative | Electron-rich carbon | Grignard Reaction, NAS masterorganicchemistry.com |

| Free Radical | Neutral (unpaired electron) | Highly reactive species | Radical Halogenation, SRN1 dalalinstitute.com |

| Carbene | Neutral | Divalent carbon | Cyclopropanation |

| Zwitterion | Neutral (with separate positive and negative charges) | Intramolecular salt | Staudinger Cycloaddition, Wittig Reaction mdpi.com |

Computational Mechanistic Modeling and Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating and validating reaction mechanisms. nih.gov These methods allow researchers to model reaction pathways, calculate the energies of reactants, products, transition states, and intermediates, and visualize molecular orbitals.

In the study of C-N coupling reactions, DFT calculations have been used to support the proposed Ni(I)/Ni(III) catalytic cycle. nih.gov By modeling the elementary steps of oxidative addition, reductive elimination, and single-electron transfer, computational results can corroborate experimental findings from kinetics and spectroscopy, providing a complete and coherent mechanistic picture. nih.gov

Similarly, for cycloaddition reactions, computational studies are critical in settling debates about concerted versus stepwise mechanisms. mdpi.commdpi.com DFT calculations can map the potential energy surface of a reaction. If a stable zwitterionic structure is found to be a local minimum on the reaction pathway, it supports a stepwise mechanism. Conversely, if no such intermediate can be located and only a single transition state connects reactants and products, a concerted mechanism is indicated. mdpi.com For example, DFT studies on the cycloaddition of C-arylnitrones with a fluorinated alkene concluded that the reaction proceeds via a one-step mechanism, despite the polar nature of the reactants making a zwitterionic intermediate plausible. mdpi.com

DFT has also been applied to investigate the structural and electronic properties of related molecules like 4-(benzyloxy)benzaldehyde, demonstrating the utility of these methods for understanding the fundamental characteristics of this class of compounds. researchgate.net

| Application | Information Obtained | Example |

|---|---|---|

| Reaction Pathway Mapping | Energies of intermediates and transition states | Distinguishing between stepwise and concerted cycloadditions. mdpi.com |

| Validation of Catalytic Cycles | Energetic feasibility of proposed elementary steps | Confirming the Ni(I)/Ni(III) cycle in C-N coupling. nih.gov |

| Prediction of Reactivity | Electron density maps, molecular orbital shapes (HOMO/LUMO) | Predicting regioselectivity in electrophilic substitution. |

| Structural Analysis | Optimized geometries, bond lengths, and angles | Investigating crystalline effects on molecular properties. researchgate.net |

Chemical Reactivity and Derivatization Chemistry of 4 Benzyloxy N Phenylaniline

Transformations at the Aniline (B41778) Nitrogen

The nitrogen atom in 4-(benzyloxy)-N-phenylaniline is a nucleophilic center and can undergo various reactions to form new carbon-nitrogen or nitrogen-heteroatom bonds.

The secondary amine functionality of this compound readily participates in acylation and alkylation reactions. These transformations are fundamental for introducing a wide range of substituents onto the nitrogen atom, thereby modifying the molecule's steric and electronic properties.

Acylation is typically achieved by treating the aniline with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct. This reaction yields N-acyl derivatives. For instance, reaction with acetyl chloride would produce N-acetyl-4-(benzyloxy)-N-phenylaniline. These reactions are analogous to the well-established Friedel-Crafts acylation, though they occur at the nucleophilic nitrogen rather than the aromatic ring. libretexts.orgchemistrytalk.org

Alkylation introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. molaid.com This is commonly performed using alkyl halides. The reactivity of the haloalkanes generally increases from R-I to R-F. libretexts.org The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. Such reactions may require a base to scavenge the resulting hydrohalic acid.

| Reaction Type | Typical Reagents | General Product |

|---|---|---|

| Acylation | Acetyl chloride, Acetic anhydride | N-acyl-4-(benzyloxy)-N-phenylaniline |

| Alkylation | Alkyl halides (e.g., Methyl iodide) | N-alkyl-4-(benzyloxy)-N-phenylaniline |

Schiff bases, or imines, are typically formed from the condensation of a primary amine with an aldehyde or ketone. nih.govekb.eg The secondary amine of this compound cannot directly form a stable, neutral Schiff base in a simple condensation reaction. However, it plays a crucial role as a base in reactions that synthesize heterocyclic structures from Schiff bases. For example, in the synthesis of certain azetidinone (β-lactam) rings, a Schiff base is prepared separately from a primary amine and an aldehyde. mdpi.comresearchgate.net The this compound can then act as a non-nucleophilic organic base, similar to triethylamine, facilitating the subsequent cycloaddition reaction. mdpi.com

While this compound does not directly participate as one of the "2+2" components in a typical Staudinger cycloaddition, it is integral to the reaction medium for the synthesis of azetidinone (β-lactam) derivatives. acs.orghealthinformaticsjournal.com The Staudinger reaction involves the [2+2] cycloaddition of a ketene (B1206846) and an imine (a Schiff base). mdpi.comhealthinformaticsjournal.com

In this context, the role of this compound is to act as a base. It facilitates the in-situ generation of the ketene from an acyl chloride (like chloroacetyl chloride) by abstracting a proton. mdpi.com This highly reactive ketene then undergoes the cycloaddition with a pre-formed imine to yield the desired azetidinone ring system. The use of a bulky amine base like this compound can influence the reaction's stereochemical outcome.

| Reaction | Reactants | Role of this compound | Product |

|---|---|---|---|

| Staudinger Reaction | Acyl chloride + Imine (Schiff Base) | Base (Proton scavenger for ketene formation) | Azetidinone (β-lactam) |

Reactions Involving the Benzyloxy Substituent

The benzyloxy group serves as a protecting group for the phenolic hydroxyl functionality. Its chemical manipulation, particularly through cleavage or oxidation, is a key aspect of the synthetic utility of this compound.

The removal of the benzyl (B1604629) group to unveil the phenol (B47542) (4-hydroxy-N-phenylaniline) is a common and critical transformation. Several methods are available for this deprotection. organic-chemistry.org

Catalytic Hydrogenolysis: This is the most prevalent method, involving the treatment of the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). organic-chemistry.orgthieme-connect.de The reaction is clean and efficient, yielding the deprotected phenol and toluene (B28343) as the byproduct. In molecules with other reducible functional groups, catalytic transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) can be employed for milder conditions. organic-chemistry.org

Acid-Mediated Cleavage: Strong acids such as hydrogen bromide (HBr) or boron tribromide (BBr₃) can also cleave the benzyl ether bond. However, this method is harsher and less compatible with acid-sensitive functional groups that might be present in the molecule. organic-chemistry.org

| Method | Reagents | Conditions | Key Outcome |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Typically room temperature, atmospheric or elevated pressure | Cleavage to 4-hydroxy-N-phenylaniline and toluene |

| Acid-Mediated Cleavage | HBr, BBr₃ | Varies, often requires anhydrous conditions | Cleavage to 4-hydroxy-N-phenylaniline and benzyl bromide |

Oxidation reactions can target the benzylic position of the this compound molecule. The methylene (B1212753) (CH₂) bridge of the benzyloxy group is susceptible to oxidation.

Mild oxidizing agents can convert the benzylic ether into the corresponding benzoate (B1203000) ester. This transformation provides an alternative deprotection strategy, as the resulting ester can be readily hydrolyzed under basic conditions to yield the phenol. organic-chemistry.org More vigorous oxidation can lead to cleavage of the carbon-oxygen bond, potentially forming benzaldehyde (B42025) or benzoic acid as byproducts. Reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to give the corresponding aromatic aldehydes and alcohols. organic-chemistry.org

Rearrangements (e.g., Wittig rearrangement in related benzyloxy compounds)

The benzyloxy group within this compound presents the possibility for specific rearrangement reactions, most notably the mdpi.comnih.gov-Wittig rearrangement. This type of reaction is a well-documented transformation for aryl benzyl ethers and involves the deprotonation of the benzylic carbon, followed by a 1,2-migration of an aryl or alkyl group from the oxygen atom to the adjacent carbanionic center. nih.govacs.org

The general mechanism for the mdpi.comnih.gov-Wittig rearrangement in a benzyloxy compound involves the treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The base abstracts a proton from the benzylic methylene bridge (-O-CH₂-Ph), which is the most acidic C-H bond in that fragment, to form a resonance-stabilized carbanion. This is followed by a concerted or radical-based rearrangement where one of the groups attached to the oxygen migrates to the carbanionic carbon, leading to a new C-C bond and forming a tertiary alkoxide. Subsequent aqueous workup protonates the alkoxide to yield the corresponding diarylmethanol derivative.

While specific studies on the Wittig rearrangement of this compound are not extensively reported, research on analogous structures provides significant insight into its potential reactivity. For instance, the N-butyl amide group has been shown to be a highly effective promoter for the mdpi.comnih.gov-Wittig rearrangement of ortho-, meta-, and para-benzyloxy-N-butylbenzamides. nih.govacs.org In these systems, treatment with multiple equivalents of n-BuLi successfully induces rearrangement to form the corresponding diarylmethanols. acs.org The reaction proceeds even in the presence of other functional groups like methoxy (B1213986) and fluoro substituents. nih.gov

However, the reaction conditions and the presence of other functional groups can lead to competing reactions. In studies on 2-(2-benzyloxyphenyl)oxazoline, treatment with a strong base resulted in a mixture of the Wittig rearrangement product and a cyclized 3-aminobenzofuran, highlighting the competition between rearrangement and intramolecular nucleophilic attack. mdpi.com The choice of base and stoichiometry is crucial; for example, using s-butyllithium at 0 °C has been shown to improve diastereoselectivity in some cases. mdpi.com The presence of anion-stabilizing groups on the migrating substituent can sometimes hinder the rearrangement process. msu.edu

Table 1: Examples of mdpi.comnih.gov-Wittig Rearrangement in Related Benzyloxy Compounds

| Starting Material | Base/Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-(2-Benzyloxyphenyl)oxazoline | 2.2 equiv. n-BuLi, THF | Rearranged oxazoline | Low yield (29%); competition with intramolecular cyclization. | mdpi.com |

| 4-(Benzyloxy)-N-butylbenzamide | 3.3 equiv. n-BuLi, THF, rt, 2h | Diarylmethanol | Effective rearrangement promoted by the N-butyl amide group. | acs.org |

| 2-Benzyloxy-N-butylbenzamide | 3.3 equiv. n-BuLi, THF, -78 °C to rt | Diarylmethanol (unstable) | Product spontaneously cyclized to a 3-arylphthalide upon storage. | acs.orgmdpi.com |

| Benzyloxyallylsilane | s-BuLi, -75 °C, 30 min | Rearranged enolate | Unusually rapid and efficient mdpi.comacs.org-Wittig rearrangement was observed. | msu.edu |

For this compound, a potential Wittig rearrangement would be complicated by the presence of the acidic N-H proton. Treatment with an organolithium base would first deprotonate the amine. A second equivalent of base would be required to deprotonate the benzylic position to initiate the rearrangement. The expected product, after workup, would be 1-(4-(phenylamino)phenyl)-1-phenylethanol.

Functionalization of the Aromatic Rings

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The functionalization of the aromatic rings in this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents present on the diphenylamine (B1679370) core. pressbooks.pub The molecule contains two distinct phenyl rings with different substitution patterns.

Ring A: The 4-benzyloxy-1-aminophenyl ring. This ring is substituted with two powerful electron-donating groups (EDGs): the secondary amine (-NH-) at position 1 and the benzyloxy group (-OCH₂Ph) at position 4. Both groups are strongly activating and ortho-, para-directors. uci.edu

The secondary amine is generally a stronger activating group than the benzyloxy group. Its directing effect will therefore likely dominate. The positions ortho to the amine (positions 2 and 6) are highly activated. The para position is occupied by the benzyloxy group.

The benzyloxy group also directs ortho and para. Its para position is occupied by the amine group, and its ortho positions (positions 3 and 5) are also activated.

Considering the combined effects, electrophilic attack is most favored at the positions ortho to the strongly activating amino group, namely C2 and C6.

Ring B: The N-phenyl ring. This ring is substituted with the amino group (-NH-R), which is an ortho-, para-director. Therefore, electrophiles will be directed to the ortho (C2' and C6') and para (C4') positions of this ring.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Ring | Position | Directing Group(s) | Predicted Reactivity | Notes |

|---|---|---|---|---|

| A | C2, C6 | Ortho to -NH- | Very High | Most likely site of substitution due to the strong activating effect of the amine. |

| A | C3, C5 | Ortho to -OCH₂Ph | High | Activated, but likely less reactive than positions ortho to the amine. |

| B | C4' | Para to -NH- | High | A likely site of substitution, potentially favored by sterically bulky electrophiles. |

| B | C2', C6' | Ortho to -NH- | High | Activated positions, but may be slightly less reactive than the para position. |

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for achieving regioselective functionalization of aromatic rings, circumventing the statistical mixtures often seen in classical EAS. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org

In this compound, there are two potential heteroatom-containing groups that can act as DMGs: the secondary amine nitrogen and the ether oxygen.

Amine as DMG: The N-H proton is the most acidic proton in the molecule (excluding potential benzylic deprotonation under different conditions) and will be readily removed by a strong base like n-BuLi to form a lithium amide. This resulting anion is a very powerful DMG. organic-chemistry.org The lithiated amine can then direct a second equivalent of base to deprotonate an ortho C-H bond. The most likely positions for this second deprotonation are the C2/C6 positions on Ring A or the C2'/C6' positions on Ring B. The ortho-positions on Ring B are generally favored for lithiation in N-acylated diphenylamines, and a similar preference may be expected here.

Ether Oxygen as DMG: The oxygen atom of the benzyloxy group can also function as a DMG, directing lithiation to the C3 and C5 positions. uwindsor.ca However, the ether oxygen is considered a weaker DMG compared to a deprotonated amine or an amide group. organic-chemistry.org

Therefore, a likely outcome of treating this compound with two or more equivalents of n-BuLi would be initial N-H deprotonation, followed by ortho-lithiation directed by the resulting lithium amide, primarily at the C2'/C6' positions of the unsubstituted N-phenyl ring. Subsequent quenching with an electrophile (e.g., CO₂, I₂, aldehydes) would introduce a new substituent at this position with high regioselectivity. This provides a synthetic route to ortho-functionalized derivatives that are difficult to access via traditional electrophilic substitution.

Synthesis of Polycyclic and Heterocyclic Systems from this compound and its Precursors

The diphenylamine scaffold of this compound is a valuable precursor for the synthesis of various fused polycyclic and heterocyclic systems. These transformations often involve intramolecular cyclization reactions.

Synthesis of Polycyclic Systems: Carbazoles are a prominent class of polycyclic aromatic compounds that can be synthesized from diphenylamine precursors. Common methods include:

Photochemical Cyclization (Mallory Reaction): Irradiation of diphenylamines in the presence of an oxidizing agent (like iodine or air) can induce an intramolecular cyclodehydrogenation to form the carbazole (B46965) ring system.

Palladium-Catalyzed C-H Amination: Modern cross-coupling methods allow for the direct intramolecular C-H amination of diphenylamines to form carbazoles, often with high efficiency. Applying these methods to this compound would be expected to yield a benzyloxy-substituted carbazole, a valuable building block for functional materials and biologically active molecules.

Synthesis of Heterocyclic Systems: The structure of this compound and its easily accessible precursors, such as 4-benzyloxyaniline and 4-(benzyloxy)phenol, allows for the construction of a wide array of heterocyclic compounds.

From Diphenylamine Core: Diphenylamines can undergo cyclization with various one-carbon units (e.g., formic acid, dichloromethane) under acidic or thermal conditions to form acridines.

From Precursors: The precursor 4-(benzyloxy)phenol can be used in reactions to build heterocyclic rings. For example, it can react with 4-fluorobenzaldehyde, followed by a series of steps including reaction with hydroxylamine (B1172632) and N-chlorosuccinimide, to ultimately form isoxazole (B147169) derivatives. nih.gov

Benzothiazole (B30560) Synthesis: A related precursor, 2-amino-4-(benzyloxy)phenol, can undergo condensation with aldehydes in the presence of an oxidizing agent like Na₂S₂O₅ to form 2-substituted benzothiazole derivatives. This pathway has been used to synthesize multifunctional agents for potential therapeutic applications. nih.gov

Cleavage and Functionalization: The benzyl group can be readily cleaved via hydrogenolysis (H₂/Pd-C) to unmask the phenol in 4-hydroxy-N-phenylaniline. This phenol can then participate in a variety of classical heterocyclic syntheses, such as the Pechmann condensation (with β-ketoesters to form coumarins) or O-alkylation followed by cyclization strategies.

Table 3: Potential Polycyclic and Heterocyclic Systems from this compound and its Precursors

| Target System | Precursor | General Synthetic Strategy | Reference |

|---|---|---|---|

| Carbazoles | This compound | Photochemical or Pd-catalyzed intramolecular cyclization | General method |

| Acridines | This compound | Cyclization with a one-carbon source (e.g., formic acid) | General method |

| Isoxazoles | 4-(Benzyloxy)phenol | Multi-step synthesis involving condensation, oximation, and cyclization | nih.gov |

| Benzothiazoles | 2-Amino-4-(benzyloxy)phenol (related precursor) | Condensation with an aldehyde | nih.gov |

| Coumarins | 4-Hydroxy-N-phenylaniline (from debenzylation) | Pechmann condensation with β-ketoesters | General method |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Mass Spectrometry (MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying components within a mixture. In the context of synthesizing 4-(benzyloxy)-N-phenylaniline, these methods are invaluable for confirming the presence of the desired product and identifying any impurities or byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally labile compounds, which can be a characteristic of complex aromatic amines. nih.gov In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the liquid chromatograph is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, which generates ions in the gas phase from the liquid stream. nih.gov This technique is instrumental in metabolite profiling and can identify oxidative degradation products. For example, LC-MS/MS analysis is routinely used for the identification and quantification of drug metabolites. nih.gov The mass spectrum provides the molecular weight of the compound, and tandem MS (MS/MS) can be used to obtain structural information through fragmentation analysis.

A study on the synthesis of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, which share structural similarities with this compound, utilized LC-MS for product analysis. nih.gov Similarly, the analysis of various organic compounds, including those with amine and ether functionalities, often relies on LC-MS to confirm their identity and purity. mdpi.comsciex.comnus.edu.sg

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy of this compound would reveal characteristic absorption bands corresponding to its specific functional groups. The N-H stretching vibration of the secondary amine is expected to appear as a sharp band in the range of 3300-3500 cm⁻¹. libretexts.org The C-O-C stretching of the ether linkage would likely produce strong bands in the fingerprint region, typically around 1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. libretexts.org The out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) rings. libretexts.org

Raman Spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong and sharp bands in the Raman spectrum. sapub.orgamericanpharmaceuticalreview.com For instance, the characteristic ring breathing mode of a monosubstituted benzene ring appears around 1000 cm⁻¹. researchgate.netumich.edu The C-H stretching vibrations of the aromatic rings and the methylene (B1212753) bridge would also be visible. americanpharmaceuticalreview.com While N-H and O-H stretching vibrations are typically weak in Raman spectra, other functional groups can be clearly identified. horiba.com The comparison of IR and Raman spectra can be a powerful tool for structural elucidation, as some vibrations that are weak in IR may be strong in Raman, and vice versa. sapub.orgyoutube.com

Below is a table summarizing the expected vibrational frequencies for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (Secondary Amine) | Stretching | 3300 - 3500 | IR |

| Aromatic C-H | Stretching | > 3000 | IR, Raman |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 3000 | IR, Raman |

| C=C (Aromatic) | Stretching | 1450 - 1600 | IR, Raman |

| C-O-C (Ether) | Stretching | ~1250 | IR |

| Aromatic Ring | Breathing | ~1000 | Raman |

| Aromatic C-H | Out-of-plane Bending | 650 - 1000 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the presence of multiple conjugated aromatic rings is expected to result in strong UV absorption. The benzene rings and the delocalization of electrons across the N-phenylaniline system contribute to π → π* transitions. The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities can be influenced by the solvent polarity. This technique is useful for confirming the presence of the conjugated system and can be used for quantitative analysis. While specific UV-Vis data for this compound is not detailed in the provided search results, related aromatic compounds are known to be analyzed by this method. ajchem-a.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. sepscience.com For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be employed. sielc.com The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. scholaris.cakoreascience.kr A purity level of >98% is often verified using this method.

HPLC is also crucial for detecting and quantifying impurities. google.combas.bg In the synthesis of related compounds, HPLC methods have been developed to detect specific impurities, ensuring the quality of the final product. google.com The use of a photodiode array (PDA) detector can further aid in peak purity analysis by comparing the UV spectra across a single chromatographic peak. sepscience.com

While this compound itself is not chiral, HPLC can be used for chiral analysis if the synthesis involves chiral reagents or produces chiral derivatives. Chiral stationary phases can separate enantiomers, allowing for the determination of enantiomeric excess.

A typical HPLC method for a related compound might involve the following parameters:

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) ejgm.co.uk |

| Injection Volume | 20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. shoko-sc.co.jpbeilstein-journals.org In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product. mdpi.comderpharmachemica.com A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254). shoko-sc.co.jpbeilstein-journals.org The plate is then developed in a suitable solvent system (eluent). The separated spots are visualized under UV light or by using a staining agent. beilstein-journals.orgmdpi.com The relative retention factors (Rf values) of the starting materials and the product allow for a quick assessment of the reaction's status. This information helps in determining the optimal reaction time and in planning the work-up and purification steps. google.comrsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 4-(benzyloxy)-N-phenylaniline and its derivatives. These methods offer a powerful lens through which to examine the molecule's electronic structure, vibrational modes, and conformational landscape.

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and accepting capabilities.

DFT calculations, often at the B3LYP/6-31G* level of theory, have been used to determine the energies of these frontier orbitals. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Electrostatic potential maps are another valuable tool, illustrating the charge distribution across the molecule. These maps can predict sites susceptible to electrophilic or nucleophilic attack, as well as regions likely to engage in hydrogen bonding. For instance, the nitrogen and oxygen atoms in this compound are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can correlate theoretical predictions with experimental observations, providing a more detailed understanding of the molecule's structure. mdpi.com

For complex molecules like this compound, DFT calculations can help to assign specific vibrational modes to the various functional groups present, such as the N-H and C-O stretching vibrations. This correlation between theoretical and experimental spectra is a crucial step in confirming the molecular structure. acs.org The accuracy of these predictions can be enhanced by using multi-molecular fragment interception models, which can better account for intermolecular interactions in the solid state. mdpi.com

Conformational Analysis and Energy Minima

The conformational flexibility of this compound is a key determinant of its biological activity. The molecule possesses several rotatable bonds, leading to a complex potential energy surface with multiple local minima. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov

Molecular Modeling and Simulation

Building upon the insights from quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic picture of this compound's behavior, particularly in a biological context.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time, providing insights into its flexibility and the accessibility of different conformations. researchgate.net By simulating the motion of the molecule in a solvent, typically water, researchers can observe how it folds and unfolds, and how it interacts with its environment. harvard.edu

MD simulations are particularly useful for understanding how the molecule might adapt its shape to fit into a binding site of a protein. These simulations can reveal the most populated conformational states and the transitions between them, providing a more complete picture of the molecule's dynamic behavior. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com

In the context of this compound and its derivatives, docking studies have been used to investigate their binding to various biological targets. For example, derivatives have been docked into the active sites of enzymes like mycobacterial enoyl reductase (InhA) and acetylcholinesterase. mdpi.commdpi.com These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. rsc.orgpandawainstitute.com The results of docking studies can guide the design of new derivatives with improved potency and selectivity. ncl.res.in

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental computational tools used to correlate the structural or property descriptors of compounds with their biological activities or physicochemical properties. For aromatic amines and diarylamine derivatives, such as this compound, these models are instrumental in predicting their behavior and guiding the synthesis of new analogues.

Derivation and Validation of Predictive Models

The development of robust QSAR/QSPR models for aniline (B41778) and diarylamine derivatives involves the statistical analysis of a dataset of compounds to establish a correlation between their molecular descriptors and a specific activity or property. cust.edu.twscielo.org.co For instance, QSAR models have been successfully developed to predict the radical scavenging activity of di(hetero)arylamine derivatives. ipb.pt These models often utilize molecular descriptors such as those from Radial Distribution Function (RDF) and 2D-autocorrelation, which can relate the presence of electronegative atoms and polarizability to the compound's activity. ipb.pt

The process typically involves the following steps:

Data Set Selection: A series of congeneric compounds with known activities or properties is selected. For this compound, this would involve a set of substituted diarylamines.

Molecular Descriptor Calculation: A wide range of descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each molecule in the series.

Model Development: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model. cust.edu.twimist.ma For example, MLR can be used to create a linear equation that relates the descriptors to the activity. utq.edu.iqrdd.edu.iq

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's development. scielo.org.coimist.ma

A hypothetical QSAR model for a series of diarylamine derivatives might look like the following equation:

pEC50 = β0 + β1(LogP) + β2(HOMO) + β3(ASA) + ...

Where pEC50 is the biological activity, LogP is the partition coefficient, HOMO is the energy of the highest occupied molecular orbital, and ASA is the accessible surface area. The coefficients (β) are determined by the regression analysis.

Below is a table illustrating the types of molecular descriptors that would be relevant for developing a QSAR/QSPR model for this compound.

| Descriptor Class | Example Descriptors | Potential Predicted Property |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Reactivity, Receptor binding affinity |

| Steric | Molecular volume, Surface area, Molar refractivity | Receptor fit, Accessibility of active sites |

| Hydrophobic | LogP, Water solubility | Membrane permeability, Bioavailability |

| Topological | Connectivity indices, Shape indices | Overall molecular structure-activity relationship |

Design of Novel Analogues through Computational Approaches

A primary application of validated QSAR models is the rational design of novel analogues with enhanced activity or desired properties. By understanding which molecular descriptors positively or negatively influence the target property, chemists can computationally design new molecules by modifying the parent structure. frontiersin.org

For this compound, a validated QSAR model could guide modifications to its structure. For example, if a model indicated that increased electron-donating character on one of the phenyl rings enhances a desired biological activity, analogues with electron-donating substituents could be computationally designed and prioritized for synthesis. ipb.pt This approach saves significant time and resources compared to traditional trial-and-error synthesis. muni.cz

The process of computational design typically involves:

Scaffold Hopping or Modification: Starting with the this compound scaffold, various functional groups are computationally added, removed, or replaced.

Property Prediction: The properties of the newly designed virtual compounds are then predicted using the established QSAR model.

Prioritization: Analogues with the most promising predicted properties are selected for synthesis and experimental testing.

For instance, computational design has been effectively used to create soluble and functional analogues of membrane proteins and to develop potent inhibitors for various biological targets. nih.govnih.gov Similar strategies could be applied to the diarylamine scaffold of this compound to design novel compounds with tailored characteristics.

In Silico ADME Prediction and Analysis (focus on computational methodology)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery and chemical safety assessment, helping to reduce late-stage failures of drug candidates. jst.go.jpresearchgate.netacs.org Various computational methodologies are employed to predict the ADME profile of small molecules like this compound from their chemical structure.

The computational prediction of ADME properties relies on a variety of models, which can be broadly categorized as data-based and structure-based. jst.go.jp

Data-Based Approaches: These methods, which include QSAR and machine learning models, use existing experimental data to build predictive models. jst.go.jpnih.gov

Structure-Based Approaches: These methods utilize the three-dimensional structure of the molecule and its potential protein targets.

Commonly predicted ADME properties and the computational methods used are summarized below:

| ADME Property | Computational Methodology | Key Molecular Descriptors |

| Absorption | QSAR models, Caco-2 permeability models, P-gp substrate/inhibitor models. nih.gov | LogP, Polar Surface Area (PSA), number of hydrogen bond donors/acceptors, molecular weight. |

| Distribution | Plasma Protein Binding (PPB) models, Blood-Brain Barrier (BBB) penetration models. | LogD, ionization state (pKa), molecular size. |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate models, metabolic stability predictions. jst.go.jp | Electronic properties (HOMO/LUMO), reactivity descriptors, identification of potential metabolic sites. |

| Excretion | Renal clearance models, prediction of interaction with transporters. | Molecular weight, polarity, charge. |

For this compound, a typical in silico ADME analysis would involve submitting its structure to various software platforms that implement these predictive models. The output would provide a profile of its likely ADME characteristics. For example, its potential for oral absorption could be estimated based on its calculated LogP and polar surface area. Its metabolic fate could be predicted by identifying which CYP isozymes are likely to metabolize it and which positions on the molecule are most susceptible to modification.

Several web-based tools and commercial software packages are available for these predictions, often providing a comprehensive ADMET (ADME and Toxicity) profile. springernature.com These tools leverage large databases of experimental data to build and validate their models. mdpi.com While these predictions are not a substitute for experimental testing, they are invaluable for prioritizing compounds and identifying potential liabilities early in the research and development process.

Applications of 4 Benzyloxy N Phenylaniline As a Synthetic Intermediate

Utility in the Synthesis of Agrochemicals and Related Compounds

While isomers like 3-[3-(benzyloxy)phenyl]aniline (B112584) are noted for their use as intermediates in the synthesis of agrochemicals, specific, documented applications of 4-(benzyloxy)-N-phenylaniline in this sector are limited in the available literature. The development of novel herbicides and pesticides has involved related structures, such as acetyl-CoA carboxylase inhibitors derived from 4-(benzyloxy)phenol, but a direct synthetic link to this compound is not clearly established. google.com

Contribution to the Synthesis of Functional Materials (e.g., dyes, polymers)

The most significant application of this compound as a synthetic intermediate is in the field of materials science, particularly for the creation of functional organic materials like liquid crystals and components for organic electronic devices. The core N-phenylaniline structure is a type of triarylamine, a class of compounds well-known for their hole-transporting properties.

Hole Transport Materials (HTMs) for OLEDs and Solar Cells: Triarylamine derivatives are widely used as hole-injecting or hole-transporting layers (HILs/HTLs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). mdpi.comias.ac.inresearchgate.netnih.gov The electronic properties of the this compound scaffold make it an excellent building block for more complex HTMs. For example, tetraphenylethylene-diphenylamine derivatives have been synthesized for use as HILs in OLEDs. ias.ac.in The synthesis of these complex molecules can be achieved through methods like the Buchwald-Hartwig coupling, reacting an aniline (B41778) derivative with an aryl halide. ias.ac.in The incorporation of the N-phenylaniline moiety provides good hole mobility and appropriate energy levels (HOMO/LUMO) to facilitate the efficient injection and transport of positive charge carriers from the anode into the emissive layer of the device. mdpi.comias.ac.in This leads to improved device performance, including higher current efficiency and external quantum efficiency (EQE). ias.ac.in

Liquid Crystals: The rigid, rod-like structure inherent in molecules containing multiple phenyl rings makes the benzyloxy-phenyl-aniline framework suitable for the synthesis of liquid crystals. Various studies have explored Schiff base liquid crystals derived from benzyloxy-benzaldehyde and various anilines. For instance, the (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline series of compounds has been synthesized and shown to exhibit liquid crystalline phases. mdpi.com Other research has focused on phenyl benzoate-based liquid crystals prepared using 4-benzyloxyphenol. nih.gov These examples establish the utility of the benzyloxy-phenyl structural unit in designing molecules with specific mesomorphic properties, which are essential for applications in displays and sensors.

Development of Novel Aza-Amino Acid Precursors

Aza-amino acids are analogues of amino acids where the α-carbon is replaced by a nitrogen atom. researchgate.net This structural modification can impart unique conformational properties and biological activities to peptides. researchgate.net The synthesis of precursors for these aza-amino acids is a significant area of research in medicinal chemistry. Common strategies for creating aza-amino acid precursors often involve the alkylation of hydrazine (B178648) derivatives. researchgate.net For instance, precursors for aza-tyrosine, which has a side chain similar to the benzyloxy-phenyl group, have been synthesized by reacting a protected hydrazine with 4-(benzyloxy)-1-(bromomethyl)benzene.

However, a thorough review of available scientific literature did not yield any specific examples or detailed research findings on the use of this compound as a direct starting material or intermediate for the development of novel aza-amino acid precursors. The existing documented methods prioritize other starting materials and synthetic routes.

Intermediate in the Formation of Complex Heterocyclic Ring Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental to pharmaceutical and materials science. The synthesis of complex heterocyclic ring systems often involves the cyclization of appropriately functionalized starting materials.

While aniline and its derivatives are common precursors for a variety of nitrogen-containing heterocycles like quinazolines and benzimidazoles, the specific use of this compound as an intermediate in the formation of such complex ring systems is not well-documented in the scientific literature. arkat-usa.orgscholarsresearchlibrary.com

Research shows that structurally related compounds are employed in these syntheses. For example:

Azetidinones : Ultrasound-assisted synthesis has been used to create azetidin-2-one (B1220530) rings, which are four-membered heterocycles, starting from 4-(benzyloxy)benzohydrazide. mdpi.com This process involves a [2+2] cycloaddition reaction. mdpi.com

Benzothiazoles : Novel benzothiazole (B30560) derivatives, which contain a fused thiazole (B1198619) and benzene (B151609) ring system, have been synthesized from starting materials like 2-aminothiophenol (B119425) and a substituted benzaldehyde (B42025), with the benzyloxy group being introduced in a subsequent step. nih.gov

Quinazolines : The quinazoline (B50416) framework, a bicyclic heterocycle, is often synthesized from anthranilamide or other ortho-substituted anilines. arkat-usa.orgjst.vnresearchgate.net For instance, the anticancer drug Vandetanib, which contains a benzyloxy-substituted quinazoline core, is synthesized from a substituted 2-aminobenzoate, not from a pre-formed N-phenylaniline derivative. arkat-usa.org

Despite the prevalence of benzyloxy- and aniline-containing molecules in heterocyclic synthesis, no specific cyclization reactions or detailed research findings were found that utilize this compound as the key intermediate for building complex heterocyclic systems.

Conclusions and Future Research Perspectives

Summary of Key Methodological Advances

The synthesis of 4-(benzyloxy)-N-phenylaniline and related diarylamines has been significantly advanced by the development of modern cross-coupling reactions. The primary methods for constructing the crucial C-N bond in these structures are the Buchwald-Hartwig amination and the Ullmann condensation.